tert-Butyl 4-(benzyloxy)-3-bromobenzoate tert-Butyl 4-(benzyloxy)-3-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13729931
InChI: InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Molecular Formula: C18H19BrO3
Molecular Weight: 363.2 g/mol

tert-Butyl 4-(benzyloxy)-3-bromobenzoate

CAS No.:

Cat. No.: VC13729931

Molecular Formula: C18H19BrO3

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(benzyloxy)-3-bromobenzoate -

Specification

Molecular Formula C18H19BrO3
Molecular Weight 363.2 g/mol
IUPAC Name tert-butyl 3-bromo-4-phenylmethoxybenzoate
Standard InChI InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Standard InChI Key NXQUKLUINSKRHS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl 4-(benzyloxy)-3-bromobenzoate belongs to the class of substituted benzoates, where functional groups are introduced at specific positions to modulate reactivity. Key structural features include:

  • tert-Butyl ester: A bulky protecting group that enhances solubility in non-polar solvents and stabilizes the carboxylic acid derivative.

  • Benzyloxy group: A protective moiety for hydroxyl groups, introduced via etherification.

  • Bromine atom: A halogen substituent that facilitates cross-coupling reactions and serves as a leaving group.

The IUPAC name, tert-butyl 3-bromo-4-(phenylmethoxy)benzoate, reflects its substitution pattern. The SMILES representation, CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br, and InChIKey NXQUKLUINSKRHS-UHFFFAOYSA-N provide unambiguous identifiers for its structure .

Synthesis Methods

General Approach

The synthesis of tert-butyl 4-(benzyloxy)-3-bromobenzoate typically proceeds via a multi-step sequence:

  • Esterification: The parent benzoic acid is reacted with tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl) to form the tert-butyl ester.

  • Benzyloxy Introduction: A hydroxyl group at the 4-position of the benzoate is protected via benzylation using benzyl bromide (BnBr) in the presence of a base like K₂CO₃.

  • Bromination: Electrophilic bromination at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or Br₂ in a controlled environment.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Esterificationtert-Butanol, H₂SO₄, reflux85–90
Benzyl ProtectionBnBr, K₂CO₃, DMF, 80°C75–80
BrominationNBS, CCl₄, light, 25°C65–70

Industrial-Scale Optimization

Industrial protocols often employ flow chemistry to enhance efficiency. For example, continuous-flow microreactors enable precise control over reaction parameters (temperature, residence time), reducing side reactions and improving yields.

Physicochemical Properties

Thermal and Physical Characteristics

Key properties include:

  • Boiling point: 443.3±30.0°C (predicted) .

  • Density: 1.307±0.06 g/cm³ (predicted) .

  • Solubility: High in organic solvents (e.g., DCM, THF, DMF); low in water.

Table 2: Physicochemical Data

PropertyValueReference
Molecular weight363.25 g/mol
Melting pointNot reported
LogP (octanol-water)4.2 (estimated)
Refractive index1.557 (predicted)

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom and benzyloxy group make this compound a versatile precursor:

  • Suzuki-Miyaura Coupling: The bromo substituent participates in palladium-catalyzed cross-couplings to form biaryl structures, common in drug candidates.

  • Deprotection Sequences: The tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to regenerate carboxylic acids, while the benzyloxy group is removed via hydrogenolysis.

Material Science

Its aromatic core and halogenated structure contribute to:

  • Liquid crystal precursors: Brominated benzoates are used in mesogenic compounds.

  • Polymer modifiers: Incorporation into polymers to enhance thermal stability.

Precautionary MeasureImplementation Example
Personal protective equipmentGloves, goggles, lab coat
First-aid measuresEye rinsing with water for 15 min
Storage2–8°C in airtight container

Environmental Considerations

No ecotoxicity data are available, but brominated aromatics generally require careful disposal to prevent environmental contamination.

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